5alpha-Androst-2-ene-11,17-dione
Description
Steroid Nomenclature and Structural Classification within Androstanes
Steroids are systematically numbered, and their rings are lettered A, B, C, and D. iupac.org The androstane (B1237026) skeleton, a C19 steroid, forms the core of a wide array of hormones, including androgens. The nomenclature specifies the stereochemistry at various chiral centers, such as the 5α configuration, which denotes the orientation of the hydrogen atom at carbon 5. The name "5α-Androst-2-ene-11,17-dione" precisely describes its structure: a 5α-androstane core with a double bond between carbons 2 and 3 (2-ene) and ketone groups at carbons 11 and 17. This specific arrangement of functional groups distinguishes it from other androstane derivatives like 5α-androstane-3,17-dione. nih.govwikipedia.org
Historical Context of Androstene and Androstane Derivatives in Biomedical Research
Androstane derivatives have long been a subject of intense biomedical investigation due to their roles as endogenous hormones and their potential as therapeutic agents. nih.gov Research has historically focused on potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394), as well as their precursors and metabolites. wikipedia.org Androstenedione (B190577), a related compound, is a well-known intermediate in the biosynthesis of both androgens and estrogens. cymitquimica.com The exploration of various androstene and androstane derivatives has been driven by the desire to understand their metabolic pathways and to develop synthetic steroids with specific biological activities. nih.govresearchgate.net For instance, the introduction of a double bond, as seen in 5α-Androst-2-ene-17-one, can significantly influence a steroid's metabolic fate and biological action. dshs-koeln.denih.govresearchgate.net
Identification of Knowledge Gaps Pertaining to 5α-Androst-2-ene-11,17-dione
While research on many androstane derivatives is extensive, significant knowledge gaps exist specifically for 5α-Androst-2-ene-11,17-dione. Much of the available research has centered on the related compound 5α-androst-2-en-17-one, which has been investigated as a potential prohormone and aromatase inhibitor. dshs-koeln.denih.govresearchgate.net Studies on the metabolism of 5α-androst-2-en-17-one have revealed unexpected pathways, such as its conversion to metabolites with a 5β-configuration. dshs-koeln.denih.govresearchgate.net This surprising metabolic outcome highlights the need for further investigation into the biotransformation of such compounds.
A significant gap remains in the understanding of the biological effects and metabolic fate of 5α-Androst-2-ene-11,17-dione itself. The presence of the additional ketone group at the C-11 position likely alters its properties compared to 5α-androst-2-en-17-one. However, detailed studies on its synthesis, metabolism, and potential biological activities are not extensively documented in publicly available literature. The synthesis of related compounds, such as 5α-androst-1-ene-3,17-dione, has been described, but specific methods for 5α-Androst-2-ene-11,17-dione are less clear. nih.gov
Chemical Properties and Synthesis
The chemical formula for 5α-Androst-2-ene-17-one is C19H28O, and its molecular weight is 272.43 g/mol . wikipedia.org The synthesis of 5α-androst-2-en-17-one has been achieved through the sulfonylation of 5α-androsterone followed by the elimination of benzenesulfonic acid. gychbjb.com An industrial production method involves the β-elimination reaction of epiandrosterone (B191177) p-toluenesulfonates in a monomethylpyridine solvent. google.com
Metabolism
The in-vivo metabolism of the related compound 5α-androst-2-en-17-one has been studied, revealing more than 15 metabolites. dshs-koeln.denih.govresearchgate.net A notable and unexpected finding was the conversion of this 5α-steroid into urinary metabolites with a 5β-configuration. dshs-koeln.denih.govresearchgate.net The primary metabolite was identified as 2β,3α-dihydroxy-5α-androstan-17-one, although its utility for certain applications was limited by chromatographic issues. dshs-koeln.denih.govresearchgate.net These findings underscore the complex metabolic pathways that can be involved with androstene derivatives.
Biological Activity and Research Applications
5α-Androst-2-en-17-one is recognized as an anabolic-androgenic steroid and is a derivative of dihydrotestosterone. wikipedia.org It is an endogenous steroid and a known metabolite of dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org Interestingly, it also functions as a pheromone in elephants and boars. wikipedia.org Due to its classification as an anabolic steroid, its use in sports is prohibited. cymitquimica.com The related compound, 5α-Androst-2-en-17-ol, is of interest for its potential therapeutic applications, possibly through interactions with androgen and estrogen receptors. ontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(21)19(14,2)11-15(20)17(13)18/h3-4,12-14,17H,5-11H2,1-2H3/t12-,13+,14+,17-,18+,19+/m1/s1 |
InChI Key |
ISCDVSARRNIGHW-TULRTYAESA-N |
Isomeric SMILES |
C[C@]12CC=CC[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CC=CCC1CCC3C2C(=O)CC4(C3CCC4=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 5α Androst 2 Ene 11,17 Dione and Analogues
De Novo Synthetic Pathways to the 5α-Androstane Skeleton
The construction of the 5α-androstane skeleton, the foundational structure of 5α-androst-2-ene-11,17-dione, from non-steroidal precursors is a complex undertaking in organic synthesis. While total synthesis is less common for commercial production due to the availability of natural steroid starting materials, it is of significant academic interest for the development of novel synthetic routes and analogues. These pathways often involve a series of annulation reactions to build the four-ring system (A, B, C, and D rings) with the correct stereochemistry. Key strategies include Diels-Alder reactions, Robinson annulations, and various cyclization cascades. The stereochemical control at the ring junctions, particularly the A/B trans-fusion characteristic of the 5α-series, is a critical challenge addressed through the use of chiral auxiliaries, stereoselective catalysts, and carefully designed reaction sequences.
Targeted Introduction of the C-2 Double Bond in Androstane (B1237026) Precursors
A key structural feature of 5α-androst-2-ene-11,17-dione is the double bond between carbons 2 and 3. The introduction of this unsaturation is typically achieved through elimination reactions on a saturated 5α-androstane precursor. A common method involves the sulfonylation of a 3-hydroxy group, followed by base-induced elimination. For instance, 5α-androsterone can be treated with a sulfonyl chloride to form a sulfonate ester, which then undergoes elimination to yield the desired C-2 double bond. gychbjb.com
Another approach involves the bromination of a 3-keto-5α-androstane derivative at the C-2 position, followed by dehydrobromination. nih.gov The choice of base and reaction conditions is crucial to favor the formation of the Δ²-isomer over other potential isomers, such as the Δ³-isomer. Research has shown that using specific catalysts and solvents can significantly influence the regioselectivity of this elimination. gychbjb.comgoogle.com For example, the use of 4-dimethylaminopyridine (B28879) as a catalyst has been optimized for the synthesis of 5α-androst-2-en-17-one. gychbjb.com
Regioselective Oxidation and Functionalization at C-11 and C-17
The presence of ketone groups at both the C-11 and C-17 positions is a defining characteristic of 5α-androst-2-ene-11,17-dione. The synthesis of this diketone requires regioselective oxidation of the corresponding hydroxyl groups or the introduction of these functionalities through other means.
The oxidation of a 17β-hydroxyl group to a 17-ketone is a standard transformation in steroid chemistry, often accomplished using reagents like chromium trioxide. nih.gov Similarly, the introduction of an 11-keto group can be achieved through the oxidation of an 11-hydroxy precursor. Microbiological oxidation has been demonstrated as a powerful tool for introducing hydroxyl groups at the 11α-position of the androstane skeleton, which can then be oxidized to the ketone. wikipedia.org
In some synthetic routes, the C-17 ketone is already present in the starting material, such as in the case of using epiandrosterone (B191177). researchgate.netresearchgate.net The challenge then lies in the selective introduction of the C-11 ketone. This can be a multi-step process involving protection of other reactive sites, followed by oxidation and deprotection.
Stereochemical Control in the Synthesis of 5α-Androst-2-ene-11,17-dione
Maintaining the correct stereochemistry throughout the synthesis is paramount. The 5α-configuration, referring to the trans-fusion of the A and B rings, is a key stereochemical feature. This is typically established in the early stages of the synthesis, often by starting with a precursor that already possesses this configuration.
Stereocontrol is also critical during reactions at various positions. For example, the reduction of a 17-ketone can lead to either the 17α- or 17β-hydroxy epimer. The choice of reducing agent can influence this outcome. For instance, sodium borohydride (B1222165) reduction of 5α-androst-2-ene-17-one has been shown to stereospecifically yield the 17β-hydroxy derivative. researchgate.netresearchgate.net Conversely, achieving the 17α-configuration often requires a multi-step sequence involving nucleophilic substitution with inversion of configuration. researchgate.netresearchgate.net
Novel Catalytic Approaches in 5α-Androst-2-ene-11,17-dione Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. In the context of 5α-androst-2-ene-11,17-dione synthesis, catalytic approaches are being explored for various transformations.
As mentioned earlier, the use of 4-dimethylaminopyridine as a catalyst for the elimination reaction to form the C-2 double bond has been optimized, leading to high yields. gychbjb.com Research into novel catalysts for the regioselective oxidation of the androstane skeleton is an active area. For example, the development of biocatalysts, such as specific microorganisms or isolated enzymes, offers a promising avenue for highly selective hydroxylations and oxidations at positions like C-11. wikipedia.orgmdpi.com These biocatalytic methods can offer advantages over traditional chemical reagents in terms of selectivity and milder reaction conditions.
Precursor Transformation Strategies for 5α-Androst-2-ene-11,17-dione Derivatives
The synthesis of derivatives of 5α-androst-2-ene-11,17-dione often involves the transformation of advanced intermediates or the final compound itself. These strategies allow for the creation of a diverse range of analogues for various research purposes.
For example, starting from epiandrosterone, a series of reactions including tosylation, nucleophilic substitution with azide, and reduction can lead to the synthesis of 17α-amino-5α-androst-2-ene. researchgate.netresearchgate.net This demonstrates how the 17-keto group can be a versatile handle for introducing different functionalities. Similarly, the double bond at C-2 can be subjected to various addition reactions to introduce new substituents. The development of methods for creating derivatives with modified ring structures, such as D-homo-lactones through Baeyer-Villiger oxidation, further expands the chemical space accessible from androstane precursors. mdpi.com
| Precursor | Transformation | Product | Reference |
| 5α-Androsterone | Sulfonylation and elimination | 5α-Androst-2-en-17-one | gychbjb.com |
| 17β-Acetoxy-5α-androstan-3-one | Bromination, dehydrobromination, hydrolysis, oxidation | 5α-Androst-1-ene-3,17-dione | nih.gov |
| Epiandrosterone | Tosylation, nucleophilic substitution (azide), reduction | 17α-Amino-5α-androst-2-ene | researchgate.netresearchgate.net |
| Androstenedione (B190577) | Microbiological oxidation, chemical oxidation | Adrenosterone (B1665554) | wikipedia.org |
Synthesis of Deuterium-Labeled 5α-Androst-2-ene-11,17-dione for Mechanistic Studies
Deuterium-labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. The synthesis of deuterium-labeled 5α-androst-2-ene-11,17-dione and its precursors can be achieved by incorporating deuterium (B1214612) atoms at specific positions.
This can be accomplished by using deuterated reagents during the synthesis. For example, sodium borodeuteride can be used for the reduction of a ketone to introduce a deuterium atom at the corresponding carbon. nih.gov Deuterated starting materials can also be employed. The exchange of protons for deuterium atoms under specific conditions is another strategy. For instance, exchange reactions using deuterated potassium methoxide (B1231860) have been used to label the C-16 position of androsterone. nih.gov The synthesis of deuterium-labeled steroids often requires careful planning to ensure the label is introduced at the desired position and is not lost in subsequent reaction steps. nih.govscilit.com
| Labeled Position | Method | Precursor | Reference |
| 16,16-²H₂ | Exchange with deuterated potassium methoxide | Androsterone | nih.gov |
| 17-²H | Reduction with sodium borodeuteride | 5α-[16,16-²H₂]androstan-3α-ol-17-one | nih.gov |
| C-19 (d1, d2, d3) | Multi-step synthesis from a precursor with a labeled C-19 methyl group | Androst-4-ene-3,17-dione | nih.gov |
In Vitro Metabolic Pathways of 5α-Androst-2-ene-11,17-dione
In vitro studies, often utilizing human liver microsomes and specific recombinant enzymes, elucidate the primary metabolic routes for synthetic androstane derivatives. These pathways include hydroxylation, reduction of ketone groups, and subsequent conjugation reactions.
Hydroxylation is a critical Phase I metabolic reaction catalyzed primarily by Cytochrome P450 enzymes, which introduces hydroxyl (-OH) groups at various positions on the steroid nucleus. This increases the polarity of the compound, facilitating further metabolism and excretion. For androstane derivatives, hydroxylation can occur at numerous carbon atoms. tandfonline.comnih.govfu-berlin.de Fungal systems, which are often used as models for mammalian metabolism, demonstrate a wide range of hydroxylation capabilities on the androstane skeleton, including at the 1β, 2β, 6β, 7α, 7β, 9α, 11α, 12β, 14α, 15α, and 16α positions. tandfonline.comrsc.orgrsc.org Specifically for 5α-androstane structures, fungi like Aspergillus ochraceus show a strong preference for 11α-hydroxylation, even on substrates already possessing oxygen functions. rsc.org The presence of existing ketone groups, such as at C-11 and C-17 on 5α-Androst-2-ene-11,17-dione, influences the pattern of hydroxylation. For example, 5α-androstan-3-one is hydroxylated to an 11α-hydroxy derivative, while 5α-androstan-17-one can yield a 7β,11α-dihydroxy derivative. rsc.org
| Enzyme Family | Primary Reaction | Common Sites of Action on Androstane Core | Resulting Metabolites (Examples) |
| Cytochrome P450 (CYP) | Hydroxylation | C-2, C-6, C-7, C-11, C-16, C-19 | Hydroxylated androstane derivatives |
| Fungal Hydroxylases | Regio- and stereoselective hydroxylation | 11α, 6β, 7β | 11α-hydroxy-5α-androstan-3-one, 6β,11α-dihydroxy-5α-androstan-3-one |
The ketone groups at the C-11 and C-17 positions of 5α-Androst-2-ene-11,17-dione are primary targets for reductive metabolism. These reactions are catalyzed by specific oxidoreductases, notably ketosteroid reductases (KSRs) and hydroxysteroid dehydrogenases (HSDs).
The reduction of the 17-keto group is a common metabolic step, catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), also known as 17-ketosteroid reductases (17-KSRs). wikipedia.orgontosight.ai This reaction converts the 17-ketone to a 17β-hydroxyl group, a crucial step in the formation of active androgens like testosterone (B1683101) from androstenedione. nih.govnih.gov
The reduction of the 11-keto group is also a recognized metabolic pathway, although its activity can vary significantly between species. nih.govnih.gov In humans, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) primarily catalyzes the reduction of cortisone (B1669442) to cortisol, demonstrating 11-keto reductase activity. bioscientifica.com Conversely, studies on 11-ketotestosterone (B164220) show it is a substrate for both 5α-reductase (SRD5A2) and 5β-reductase (AKR1D1), initiating its inactivation pathway. nih.govbham.ac.uk However, some model organisms, like the zebrafish, appear to lack the ability to reduce 11-ketosteroids. nih.govbioscientifica.com The metabolism of 11-ketotestosterone can lead to metabolites like 11-keto-androsterone. rupahealth.com
Hydroxysteroid dehydrogenases (HSDs) are critical in the metabolism of 5α-Androst-2-ene-11,17-dione, governing the interconversion of its keto and hydroxyl groups. These enzymes are found in steroidogenic and peripheral tissues and play a key role in regulating steroid hormone action. oup.comoup.com
17β-Hydroxysteroid Dehydrogenases (17β-HSDs) : This family of enzymes catalyzes the reversible reaction at the C-17 position. wikipedia.orgontosight.ai For 5α-Androst-2-ene-11,17-dione, 17β-HSDs would catalyze the reduction of the 17-keto group to a 17β-hydroxy function, or the reverse oxidation. Various isoforms exist, with differing substrate specificities and tissue distribution. wikipedia.orgnih.gov For instance, 17β-HSD type 3 is highly efficient in converting androstenedione to testosterone. nih.gov
11β-Hydroxysteroid Dehydrogenases (11β-HSDs) : These enzymes act on the C-11 position. 11β-HSD type 2 is an oxidase, converting 11β-hydroxyl groups to 11-keto groups, while 11β-HSD type 1 is predominantly a reductase in many tissues, converting 11-keto steroids to their active 11β-hydroxy forms. nih.govbioscientifica.com Therefore, the 11-keto group of 5α-Androst-2-ene-11,17-dione could be a substrate for 11β-HSD1, leading to the formation of an 11β-hydroxy metabolite.
3β-Hydroxysteroid Dehydrogenases (3β-HSDs) : While the parent compound lacks a functional group at C-3, its metabolites could potentially undergo reactions at this position. 3β-HSDs are involved in the biosynthesis of all active steroid hormones, catalyzing the conversion of 3β-hydroxy-Δ5-steroids to Δ4-3-ketosteroids. oup.comnih.gov
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to Phase I metabolism of a vast array of endogenous and exogenous compounds, including steroids. nih.govnih.govingentaconnect.com They are responsible for the biosynthesis and catabolism of steroids, primarily through hydroxylation reactions. diva-portal.orgfu-berlin.de
The metabolism of 5α-Androst-2-ene-11,17-dione is expected to be significantly influenced by CYP enzymes. Based on the metabolism of similar androstane derivatives, several CYP isoforms are likely involved. fu-berlin.de For example, CYP3A4 is a major enzyme in drug and steroid metabolism, known to hydroxylate testosterone at the 6β-position. ingentaconnect.com Other CYPs, like those in the CYP2 family, also contribute to steroid metabolism. nih.gov Bacterial CYPs have also been shown to hydroxylate androstenedione at various positions, such as the 2α-position by CYP154C2. researchgate.netnih.gov These enzymatic actions would introduce hydroxyl groups onto the 5α-Androst-2-ene-11,17-dione structure, preparing it for subsequent Phase II conjugation.
Following Phase I metabolism, the resulting hydroxylated and reduced metabolites of 5α-Androst-2-ene-11,17-dione undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These processes render the metabolites more water-soluble, facilitating their elimination from the body.
Glucuronidation : This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). oup.com These enzymes conjugate glucuronic acid to hydroxyl groups on the steroid metabolites. nih.gov The UGT2B subfamily, including UGT2B7, UGT2B15, and UGT2B17, are particularly important for the glucuronidation of androgens and their metabolites. researchgate.net They exhibit regioselectivity, conjugating at different positions on the steroid nucleus, such as the 3-hydroxy and 17-hydroxy positions. oup.comresearchgate.net
Sulfation : This process involves the transfer of a sulfonate group to a hydroxyl group, catalyzed by sulfotransferases (SULTs). nih.gov Human SULT2A1 is known to sulfate (B86663) hydroxysteroids like DHEA. nih.gov Interestingly, SULT2A1 can also catalyze the sulfation of Δ4-3-ketosteroids, suggesting that even before reduction, the parent compound or its isomers might be substrates for sulfation via an enol intermediate. nih.gov Sulfation is a key pathway for the elimination of 17-ketosteroids. researchgate.netpsu.edu
Microbial and Plant Biotransformation of 5α-Androst-2-ene-11,17-dione
Microorganisms, especially fungi, are widely recognized for their ability to perform highly specific and efficient transformations of steroids, often mimicking or complementing mammalian metabolic pathways. slideshare.netresearchfloor.org These biotransformations are valuable for producing novel steroid derivatives. nih.gov
Fungi from genera such as Aspergillus, Rhizopus, Penicillium, and Cunninghamella are known to catalyze a variety of reactions on the androstane skeleton. tandfonline.comnih.gov The most common reaction is hydroxylation, which can be introduced at positions that are difficult to modify through chemical synthesis. tandfonline.comnih.gov For instance, fungi are capable of 11α-hydroxylation, a key step in the synthesis of corticosteroids. researchfloor.orgnih.gov
Besides hydroxylation, microbial systems can perform other significant transformations:
Reduction of Ketones : Similar to mammalian systems, fungi can reduce the 17-keto group. nih.gov
Baeyer-Villiger Oxidation : Some fungi, like Penicillium vinaceum, can carry out Baeyer-Villiger oxidation on steroidal ketones, leading to the formation of lactones, which involves the insertion of an oxygen atom adjacent to the carbonyl group. nih.govmdpi.com
Dehydrogenation : Microbes can introduce double bonds into the steroid nucleus. researchfloor.orgnih.gov
Plant cell cultures have also been used for steroid biotransformations, although this area is less explored than microbial systems. They can perform reactions like hydroxylation and glycosylation. The biotransformation of androstane derivatives by plants would likely involve similar enzymatic machinery to produce more polar, water-soluble compounds.
| Organism Type | Common Reactions | Substrate Example | Product Example(s) |
| Fungi (Aspergillus, Rhizopus) | Hydroxylation (e.g., 11α, 6β, 7β), Reduction (17-keto) | Androstenedione | 11α-Hydroxyandrostenedione, Testosterone nih.govnih.gov |
| Fungi (Penicillium) | Baeyer-Villiger Oxidation, Hydroxylation | Androstenedione | Testololactone nih.govmdpi.com |
| Bacteria (Streptomyces) | Hydroxylation (e.g., 2α) | Androstenedione | 2α-Hydroxyandrostenedione researchgate.netnih.gov |
Metabolic Fate of 5α-Androst-2-ene-11,17-dione: A Look into its Transformation and Comparison with Related Steroids
The metabolic journey of steroids within the body is a complex process, governed by a host of enzymes that modify their structure and, consequently, their biological activity. This article delves into the metabolic transformation and biotransformation of the specific chemical compound 5α-Androst-2-ene-11,17-dione. Furthermore, a comparative analysis will be drawn with related androstane and androstene diones to provide a broader context for its potential metabolic pathways.
Metabolic Transformation and Biotransformation of 5α Androst 2 Ene 11,17 Dione
While direct and extensive research on the metabolic fate of 5α-Androst-2-ene-11,17-dione is not abundantly available in scientific literature, its metabolic pathways can be inferred from the known biotransformation of structurally similar 11-oxygenated androgens and other androstene derivatives. The key structural features of 5α-Androst-2-ene-11,17-dione—a C11-keto group, a C17-keto group, and a double bond at the C2-C3 position within a 5α-androstane skeleton—suggest that it would be a substrate for several key steroid-metabolizing enzymes.
The metabolism of this compound is likely to involve one or more of the following enzymatic reactions:
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme family is responsible for the interconversion of 17-keto and 17-hydroxy steroids. It is highly probable that the 17-keto group of 5α-Androst-2-ene-11,17-dione would be reduced by a 17β-HSD isoform to yield the corresponding 17β-hydroxy metabolite. Conversely, the 17β-hydroxy form could be oxidized back to the 17-keto form.
11β-Hydroxysteroid Dehydrogenase (11β-HSD): This enzyme family interconverts 11-keto and 11β-hydroxy steroids. The 11-keto group of 5α-Androst-2-ene-11,17-dione could be reduced by 11β-HSD to form 11β-hydroxy-5α-androst-2-en-17-one. This transformation is a critical step in the metabolism of other 11-oxygenated androgens. nih.gov
5α-Reductase and other Reductases: While the A/B ring junction is already in the 5α configuration, the double bond at C2-C3 could potentially be a target for reduction. Furthermore, studies on the related compound 5α-androst-2-en-17-one have shown the surprising formation of 5β-configured metabolites, suggesting a complex reductive metabolism that could potentially involve retro-conversion and subsequent reduction. nih.gov
Hydroxylation: Additional hydroxylations at various positions on the steroid nucleus by cytochrome P450 enzymes are also a common metabolic route for many steroids.
To better understand the potential metabolic profile of 5α-Androst-2-ene-11,17-dione, it is useful to compare it with the known metabolism of other androstane (B1237026) and androstene diones.
Androstenedione (B190577) (Androst-4-ene-3,17-dione) is a primary precursor to both androgens and estrogens. Its metabolism is well-characterized and involves several key enzymes. nih.gov The presence of the 11-keto group in 5α-Androst-2-ene-11,17-dione introduces an additional site for metabolism via 11β-HSD, a pathway not available to androstenedione.
11-Ketoandrostenedione (11KA4) and 11β-Hydroxyandrostenedione (11OHA4) are 11-oxygenated counterparts of androstenedione. nih.govfrontiersin.org The metabolism of these compounds highlights the significance of the 11β-HSD enzyme family in modulating the activity of 11-oxygenated androgens. nih.gov 11OHA4 is converted to 11KA4 by 11β-HSD type 2, and 11KA4 can be further metabolized to the potent androgen 11-ketotestosterone (B164220). nih.govfrontiersin.org
Adrenosterone (B1665554) (Androst-4-ene-3,11,17-trione) is structurally very similar to 5α-Androst-2-ene-11,17-dione, differing only in the position of the double bond. Microbial biotransformation of adrenosterone has been shown to yield various products, including those resulting from dehydrogenation and reduction at C17. oaepublish.com
5α-Androst-2-en-17-one shares the same A/B ring structure as 5α-Androst-2-ene-11,17-dione but lacks the 11-keto group. Its metabolism is known to be extensive, producing over 15 different metabolites. nih.gov A notable and unexpected finding in its metabolism is the formation of steroids with a 5β-configuration, indicating a complex metabolic pathway that may involve enzymatic conversion of the 5α-configuration. nih.gov
5α-Androstane-3,17-dione is a saturated androstane dione (B5365651) and a metabolite of androstenedione via the action of 5α-reductase. nih.gov Its metabolism primarily involves reduction at the C3 and C17 positions.
The following interactive table summarizes the key metabolic enzymes and resulting metabolites for these related compounds.
| Compound Name | Key Metabolic Enzymes | Major Metabolites |
| Androstenedione | 5α-reductase, 17β-HSD, Aromatase, CYP11B1 | 5α-Androstane-3,17-dione, Testosterone (B1683101), Estrone (B1671321), 11β-Hydroxyandrostenedione |
| 11-Ketoandrostenedione (11KA4) | 17β-HSD (AKR1C3) | 11-Ketotestosterone |
| 11β-Hydroxyandrostenedione (11OHA4) | 11β-HSD2 | 11-Ketoandrostenedione |
| Adrenosterone | Dehydrogenases, Reductases (microbial) | Androsta-1,4-diene-3,11,17-trione, 17β-Hydroxyandrost-4-ene-3,11-dione |
| 5α-Androst-2-en-17-one | Various reductases and hydroxylases | 2β,3α-dihydroxy-5α-androstan-17-one, various 5β-configured metabolites |
| 5α-Androstane-3,17-dione | 3α/3β-HSD, 17β-HSD | Androsterone, Epiandrosterone (B191177), 5α-Androstanediols |
Enzymatic Modulation and Interaction Studies with 5α Androst 2 Ene 11,17 Dione
Investigation of 5α-Androst-2-ene-11,17-dione as a Substrate for Steroidogenic Enzymes
The metabolism of 5α-androst-2-ene-11,17-dione involves several steroidogenic enzymes that can modify its structure. While specific studies on 5α-androst-2-ene-11,17-dione as a direct substrate for all steroidogenic enzymes are not extensively detailed in the provided search results, the metabolism of similar 11-oxygenated androgens provides a framework for its potential enzymatic conversions. For instance, the conversion of adrenal-derived 11β-hydroxyandrostenedione (11β-OHA) and 11-ketoandrostenedione (11-KA4) to 11-ketotestosterone (B164220) (11-KT) and 11-keto-dihydrotestosterone (11-KDHT) involves enzymes like AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase) and SRD5A1/2 (steroid 5α-reductase types 1 and 2). researchgate.net
A study on the in vivo metabolism of the related compound 5α-androst-2-en-17-one revealed the formation of over 15 different metabolites, including unexpected 5β-configured steroids. researchgate.net This suggests that the enzymatic machinery of the body can extensively modify the core structure of such androstane (B1237026) derivatives. The presence of the 11-keto group in 5α-androst-2-ene-11,17-dione adds another layer of complexity, as this group can be a target for enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSDs). oup.comresearchgate.net These enzymes are known to interconvert active 11β-hydroxy steroids and their inactive 11-keto counterparts. researchgate.net
Effects on 5α-Reductase Isoenzymes by 5α-Androst-2-ene-11,17-dione and its Derivatives
The 5α-reductase enzyme family, with its three identified isoenzymes (SRD5A1, SRD5A2, and SRD5A3), is responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). plos.org These isoenzymes exhibit different biochemical properties and tissue distributions. nih.govdovepress.com For instance, 5α-reductase type 2 (SRD5A2) has a higher affinity for testosterone and is the predominant isoenzyme in the prostate. nih.govresearchgate.net
The conversion of 11-oxygenated androgens to their 5α-reduced metabolites, such as 11-keto-DHT, is mediated by 5α-reductase isoenzymes. researchgate.net Given that 5α-androst-2-ene-11,17-dione possesses a 5α-configured core, its interaction with 5α-reductase would likely be as a modulator rather than a substrate for 5α-reduction. However, its derivatives could potentially inhibit these enzymes. The development of 5α-reductase inhibitors, both steroidal (like finasteride) and non-steroidal, is a significant area of research for conditions like benign prostatic hyperplasia and prostate cancer. nih.govnih.gov
Table 2: Characteristics of 5α-Reductase Isoenzymes
| Isoenzyme | Gene | Optimal pH | K | Key Tissue Distribution | Reference |
| 5α-Reductase 1 | SRD5A1 | 6.0 - 8.5 | 1-5 µM | Fetal scalp, non-genital skin | nih.govdovepress.com |
| 5α-Reductase 2 | SRD5A2 | 5.0 - 5.5 | 0.004-1 µM | Prostate, genital skin | nih.govresearchgate.net |
| 5α-Reductase 3 | SRD5A3 | - | - | Multiple tissues | plos.org |
Interactions with 17β-Hydroxysteroid Dehydrogenases (17β-HSDs)
The 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily comprises enzymes that catalyze the interconversion of 17-keto and 17β-hydroxy steroids. nih.gov These enzymes play a crucial role in regulating the biological activity of androgens and estrogens. For example, 17β-HSD type 1 (HSD17B1) primarily converts the less active estrone (B1671321) to the potent estradiol. nih.gov Conversely, other types, like 17β-HSD type 2, are involved in the inactivation of potent steroids.
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-HSD, is a key enzyme in the synthesis of potent androgens. researchgate.netnih.gov It can convert androstenedione (B190577) to testosterone and, importantly, 11-oxo-androstenedione to 11-ketotestosterone. nih.gov Therefore, 5α-androst-2-ene-11,17-dione, having a 17-keto group, is a potential substrate for reductive 17β-HSDs like AKR1C3, which could convert it to the corresponding 17β-hydroxy metabolite. AKR1C3 is expressed in various steroidogenic tissues, including the prostate and breast. researchgate.netnih.gov
Enzyme Kinetic Studies of 5α-Androst-2-ene-11,17-dione Interactions
For instance, the Ki value of 143 nM for androst-5-ene-7,17-dione (B1256266) as an aromatase inhibitor indicates a high binding affinity. nih.gov For 5α-reductase isoenzymes, the Km values for testosterone differ significantly, with SRD5A2 showing a much higher affinity (lower Km) than SRD5A1. nih.gov Such kinetic parameters are crucial for understanding the potency and mechanism of action of steroid modulators.
Influence on Other Steroid-Modifying Enzymes
Beyond the major steroidogenic enzymes, 5α-androst-2-ene-11,17-dione and its metabolites could potentially interact with a broader range of steroid-modifying enzymes. The metabolism of steroids is a complex web of reactions, and a single compound can be a substrate for multiple enzymes. dtu.dk
The discovery that the metabolism of 5α-androst-2-en-17-one can lead to the formation of 5β-configured metabolites is particularly noteworthy. researchgate.net This suggests the involvement of enzymes capable of altering the fundamental stereochemistry of the steroid nucleus, a process not commonly reported for 5α-steroids. This finding opens up new avenues for investigating the enzymatic pathways that can act on this class of compounds.
Furthermore, the aldo-keto reductase (AKR) superfamily, which includes AKR1C3, contains several members with steroid-metabolizing capabilities. nih.gov These enzymes often exhibit broad substrate specificity and can reduce 3-, 17-, and 20-ketosteroids. nih.gov Therefore, it is plausible that 5α-androst-2-ene-11,17-dione could interact with other AKR isoforms, leading to a variety of hydroxylated metabolites.
Structure Activity Relationship Sar Studies of 5α Androst 2 Ene 11,17 Dione Derivatives
Impact of the C-2 Double Bond on Steroid Conformation and Biological Activity
The presence and position of unsaturation within the steroid nucleus are critical determinants of its three-dimensional shape and, consequently, its biological function. The C-2 double bond in 5α-androst-2-ene-11,17-dione introduces a degree of planarity to the A-ring of the steroid. This alteration in conformation can significantly affect how the molecule interacts with its biological targets.
The dehydration product of epiandrosterone (B191177), 5α-androsten-17-one, can result in two isomers with the double bond at different positions: 5α-androst-2-en-17-one (Δ²-olefin) and 5α-androst-3-en-17-one (Δ³-olefin). researchgate.net The Δ²-olefin has been noted for its utility in the synthesis of other biologically active steroids. researchgate.net This underscores the significance of the double bond's specific location in determining the molecule's chemical reactivity and its potential as a precursor for other compounds.
Role of C-11 and C-17 Ketone Groups in Molecular Interactions
The ketone groups at the C-11 and C-17 positions of 5α-androst-2-ene-11,17-dione are crucial for its molecular interactions. These polar functional groups can participate in hydrogen bonding and other electrostatic interactions with amino acid residues within the binding pockets of target proteins, such as receptors and enzymes.
The C-17 ketone is a common feature in many androgens and their precursors. Its presence is often essential for androgenic activity. For example, the transformation of a hydroxyl group to a ketone at C-17 can increase androgen receptor (AR) binding. nih.gov However, this modification does not always lead to enhanced biological activity, as it can sometimes decrease other desired effects, such as antiproliferative activity. nih.gov
The C-11 ketone introduces a significant structural and electronic change to the C-ring of the steroid. Studies on C11-oxygenated C19 steroids have shown that the oxidation state at C-11 (hydroxyl vs. ketone) plays a pivotal role in modulating androgenic activity. nih.gov For instance, 11-ketotestosterone (B164220) (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT) have been shown to be potent AR agonists. nih.gov The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) catalyzes the oxidation of a C-11 hydroxyl group to a ketone, often yielding more active steroids. nih.gov This suggests that the C-11 ketone in 5α-androst-2-ene-11,17-dione is likely a key contributor to its biological profile.
The presence of ketone bodies, in a broader context, has been shown to activate G protein-coupled receptors (GPCRs), highlighting the potential for ketone-containing molecules like 5α-androst-2-ene-11,17-dione to engage in a wide range of cellular signaling pathways. nih.gov
Stereoisomeric Effects on Activity in 5α-Androst-2-ene-11,17-dione Analogues
Stereoisomerism, the spatial arrangement of atoms within a molecule, is a critical factor governing the biological activity of steroids. The 5α configuration of the androstane (B1237026) core in 5α-androst-2-ene-11,17-dione dictates a specific three-dimensional structure that is essential for its interaction with biological targets.
Research has consistently demonstrated the importance of the 5α-stereochemistry for various biological activities. For instance, in the context of aromatase inhibition, a 5α-configuration is often required for potent activity. nih.gov The stereochemistry at other positions, such as C-3 and C-17, also plays a crucial role. For example, the synthesis of 17α-amino-5α-androst-2-ene from epiandrosterone involves a stereoselective transformation to ensure the correct orientation of the amino group at C-17. researchgate.net This highlights the stringent stereochemical requirements for biological activity.
The effect of stereochemistry at C-5 has been studied in related androstane derivatives, with the 5α/β-epimers showing different biological profiles. core.ac.uk These findings underscore that even subtle changes in the spatial arrangement of functional groups can lead to significant differences in biological function.
Rational Design of Modified 5α-Androst-2-ene-11,17-dione Structures for Specific Biological Functions
The principles of rational drug design are actively applied to modify the 5α-androst-2-ene-11,17-dione scaffold to create analogues with specific and enhanced biological activities. This involves making targeted chemical modifications to the core structure to optimize its interaction with a particular biological target while minimizing off-target effects.
One approach involves the introduction of different substituents at various positions on the androstane nucleus. For example, the synthesis of novel alkylaminoethyl derivatives of androstane 3-oximes has been explored to develop anticancer candidates. nih.gov These modifications aim to enhance cytotoxic effects against tumor cells while maintaining low toxicity toward normal cells. nih.gov
Another strategy focuses on modifying the existing functional groups. For instance, the conversion of a hydroxyl group to a ketone at C-17 has been shown to increase androgen receptor binding, although this may not always correlate with the desired therapeutic outcome. nih.gov The rational design of such modifications requires a deep understanding of the SAR of the parent compound.
The development of new aromatase inhibitors has also benefited from the rational design of A,D-ring modified steroid analogues. nih.gov By systematically altering the structure and evaluating the biological activity, researchers can gain insights into the key structural features required for potent inhibition. nih.gov
Substituent Effects on the Androstane Core of 5α-Androst-2-ene-11,17-dione
The introduction of various substituents onto the androstane core of 5α-androst-2-ene-11,17-dione can profoundly influence its physicochemical properties and biological activity. The nature, size, and position of these substituents can alter the molecule's shape, polarity, and electronic distribution, thereby affecting its ability to bind to target proteins.
Studies on substituted androstane derivatives have revealed that even small changes can lead to significant differences in biological function. For example, the introduction of an alkylaminoethyl group at the 3-position of the androstane nucleus has been shown to impart cytotoxic effects against various cancer cell lines. nih.gov The specific type of alkylaminoethyl substituent was found to influence the potency and selectivity of the compound. nih.gov
The reactivity of the androstane core can also be influenced by substituents. Research on 17β-hydroxy-17α-substituted androstanes has shown that the nature of the 17α-substituent can determine the outcome of chemical reactions, leading to different products. researchgate.net This highlights the intricate interplay between substituents and the inherent reactivity of the steroid nucleus.
Furthermore, the additivity of substituent effects has been studied in related aromatic systems, providing a framework for predicting the impact of multiple substituents on the electronic properties of the molecule. researchgate.net While a simple additive model can provide a reasonable approximation, a more accurate description often requires considering the interactions between substituents. researchgate.net
Comparative SAR with Related 5α-Androst-2-en-17-one and 5α-Androst-1-ene-3,17-dione Analogues
5α-Androst-2-en-17-one: This compound, also known as "Delta-2," is an endogenous anabolic-androgenic steroid. wikipedia.org It lacks the C-11 ketone group present in 5α-androst-2-ene-11,17-dione. The absence of this group likely alters its binding affinity and selectivity for various receptors and enzymes. 5α-Androst-2-en-17-one is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and has been found to act as a pheromone in some species. wikipedia.org
5α-Androst-1-ene-3,17-dione: This analogue, also known as 1-androstenedione, features a double bond at the C-1 position instead of C-2, and a ketone at C-3. It is a metabolite of 3β-hydroxy-5α-androst-1-en-17-one ("1-Androsterone"). nih.gov The shift in the double bond position from C-2 to C-1 significantly impacts the planarity of the A-ring and, consequently, its biological properties. 1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one), a related compound, is a potent androgen with anabolic properties that binds selectively to the androgen receptor. researchgate.net
The biotransformation of phytosterols can lead to the production of androst-1,4-diene-3,17-dione (ADD), a key intermediate for the synthesis of various steroid hormones. mdpi.com The enzymatic dehydrogenation at C-1,2 is a critical step in this process. mdpi.com This highlights the importance of the A-ring structure in determining the metabolic fate and biological function of androstane derivatives.
Mechanistic Research on 5α Androst 2 Ene 11,17 Dione
Biochemical Pathways Influenced by 5α-Androst-2-ene-11,17-dione
The biochemical pathways for 11-oxygenated androgens are distinct from classical androgen synthesis, primarily originating in the adrenal glands rather than the gonads. oup.com The synthesis of all 11-oxygenated C19 steroids is initiated by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is expressed almost exclusively in the adrenal cortex. nih.govnih.gov
The established pathway proceeds as follows:
Adrenal Precursor Synthesis : The pathway begins with common steroid precursors. In the adrenal gland, androstenedione (B190577) (A4) is converted to 11β-hydroxyandrostenedione (11OHA4) by CYP11B1. nih.govoup.com 11OHA4 is the most abundant 11-oxygenated androgen produced by the adrenal cortex. oup.com
Conversion to 11-Keto Steroids : 11OHA4 is then released into circulation and can be converted in peripheral tissues to 11-ketoandrostenedione (11KA4). This conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), which is found in mineralocorticoid target tissues like the kidney. oup.comnih.gov
Peripheral Activation : The resulting 11KA4 serves as a substrate for androgen-activating enzymes in various tissues. The enzyme aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, converts 11KA4 into the potent androgen 11-ketotestosterone (B164220) (11KT). oup.comnih.gov
5α-Reduction : Similar to the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), 11KT can be further metabolized by steroid 5α-reductase (SRD5A) enzymes to form 11-keto-5α-dihydrotestosterone (11KDHT), another highly potent androgen. nih.govnih.govnih.gov
Given its structure, 5α-Androst-2-ene-11,17-dione is likely a metabolite within this pathway, potentially formed from the 5α-reduction of an 11-keto precursor. The presence of the ketone at C-11 prevents aromatization to estrogens, meaning these compounds are pure androgens. oup.com
| Enzyme | Abbreviation | Function in 11-Oxygenated Androgen Pathway | Typical Location |
|---|---|---|---|
| Cytochrome P450 11β-hydroxylase | CYP11B1 | Catalyzes the initial 11β-hydroxylation of androstenedione to 11OHA4. | Adrenal Gland |
| 11β-hydroxysteroid dehydrogenase type 2 | 11βHSD2 | Oxidizes 11β-hydroxy steroids (e.g., 11OHA4) to 11-keto steroids (e.g., 11KA4). | Kidney, Placenta, Colon |
| Aldo-keto reductase 1C3 | AKR1C3 | Reduces 17-keto steroids to 17β-hydroxy steroids, converting 11KA4 to 11KT. | Adipose Tissue, Prostate |
| Steroid 5α-reductase | SRD5A | Reduces the Δ4 double bond of steroids like 11KT to form 5α-reduced metabolites like 11KDHT. | Prostate, Skin, Liver |
Cellular Response Mechanisms to 5α-Androst-2-ene-11,17-dione in Androgen-Sensitive Cell Lines
The primary mechanism of action for androgens is the activation of the androgen receptor (AR), a ligand-activated nuclear transcription factor. Research using androgen-sensitive prostate cancer cell lines, such as LNCaP and VCaP, has demonstrated that 11-oxygenated androgens are bona fide AR agonists. plos.org
Androgen Receptor Binding and Activation : Studies have shown that 11KT and 11KDHT bind to the human AR with affinities comparable to those of testosterone and DHT, respectively. plos.orgnih.gov Upon binding, they induce the conformational changes necessary for receptor activation, nuclear translocation, and subsequent modulation of gene expression. plos.org In reporter gene assays, 11KDHT demonstrates full agonist activity, similar to DHT, while 11KT acts as a potent agonist with activity comparable to testosterone. cansa.org.za
Regulation of AR-Target Genes : In LNCaP and VCaP cells, treatment with 11KT and 11KDHT leads to the upregulation of well-established AR-regulated genes, including KLK3 (encoding prostate-specific antigen, PSA), TMPRSS2, and FKBP5. This confirms their ability to engage the AR signaling pathway effectively. plos.org
Stimulation of Cell Proliferation : Consistent with their role as AR agonists, 11KT and 11KDHT have been shown to stimulate the proliferation of androgen-dependent LNCaP and VCaP prostate cancer cells. plos.org Interestingly, these 11-oxygenated androgens are often metabolized at a slower rate than testosterone and DHT in prostate cancer cells, suggesting they may exert a more prolonged androgenic effect. plos.org
| Compound | Androgen Receptor (AR) Binding Affinity (Ki) | AR Transactivation Potency | Primary Action |
|---|---|---|---|
| Testosterone (T) | Ki ≈ 34.3 nM | Potent Agonist | Classical Androgen |
| Dihydrotestosterone (DHT) | Ki ≈ 22.7 nM | Full, Potent Agonist | Classical Androgen |
| 11-Ketotestosterone (11KT) | Ki ≈ 80.8 nM | Potent Agonist (similar to T) | 11-Oxygenated Androgen |
| 11-Keto-5α-dihydrotestosterone (11KDHT) | Ki ≈ 20.4 nM | Full Agonist (similar to DHT) | 11-Oxygenated Androgen |
| 11β-Hydroxyandrostenedione (11OHA4) | Very Low | Negligible Activity | Precursor |
| 11-Ketoandrostenedione (11KA4) | Very Low | Minimal Activity | Precursor |
Note: Ki values are approximate and sourced from competitive binding assays in scientific literature. plos.org Potency is relative to endogenous androgens.
Investigation of Signaling Cascades Modulated by 5α-Androst-2-ene-11,17-dione
The signaling cascades modulated by 11-oxygenated androgens like 11KT and 11KDHT are primarily centered on the canonical androgen receptor signaling pathway.
Ligand Binding and Receptor Dimerization : Upon entering the cell, the androgen binds to the AR's ligand-binding domain, inducing a conformational change that releases heat shock proteins.
Nuclear Translocation : The activated AR-ligand complex translocates from the cytoplasm into the nucleus.
DNA Binding and Transcription : In the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes. plos.org
Recruitment of Co-regulators and Gene Transcription : The DNA-bound AR recruits a complex of co-activator and co-repressor proteins, along with the general transcription machinery, to initiate or suppress the transcription of androgen-responsive genes. This leads to changes in the cellular proteome that ultimately drive androgenic effects, such as cell growth and the expression of proteins like PSA. plos.org
A key feature of the 11-oxygenated androgen signaling cascade is its independence from estrogenic pathways. Because the oxygen function at C-11 prevents the A-ring of the steroid from being aromatized, these compounds cannot be converted to estrogens. oup.com Therefore, their effects in in vitro models like MCF-7 breast cancer cells (which express aromatase) are purely androgenic, mediated solely through the AR without confounding ER activation. oup.com
Elucidation of Molecular Targets beyond Enzyme Interactions
Current research on 11-oxygenated C19 steroids has overwhelmingly identified the Androgen Receptor as the principal molecular target for their hormonal activity. Their ability to bind and activate the AR at potencies similar to classical androgens confirms that the AR is the primary mediator of their physiological and pathophysiological effects. plos.orgcansa.org.zanih.gov
While the main focus has been on AR-mediated genomic signaling, other potential targets or mechanisms, though less explored, could exist:
Other Steroid Receptors : The promiscuity of steroid receptors is well-documented. While 11KT and 11KDHT show high specificity for the AR, there is potential for precursor molecules or other metabolites to interact with glucocorticoid, progesterone (B1679170), or mineralocorticoid receptors, although this is not their primary mechanism of action.
Non-Genomic Signaling : Testosterone and DHT are known to elicit rapid, non-genomic effects through membrane-associated receptors or signaling complexes. One study in porcine models indicated that 11KT could induce endothelial nitric oxide synthase (eNOS), a mechanism often associated with non-genomic steroid actions that can regulate cardiovascular function. nih.gov Further investigation is required to determine if such pathways are significant for 11-oxygenated androgens in human cells.
Modulation of Other Signaling Pathways : By activating the AR, 11-oxygenated androgens can indirectly influence other signaling cascades that cross-talk with the AR pathway, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation in prostate cancer.
Analytical Methodologies for 5α Androst 2 Ene 11,17 Dione and Its Metabolites
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of 5α-androst-2-ene-11,17-dione and its metabolites. This powerful method separates chemical mixtures and identifies the components at a molecular level. researchgate.net In the context of steroid analysis, GC-MS is frequently used to identify and quantify these compounds in various biological samples.
For instance, in a study investigating the metabolism of 5α-androst-2-en-17-one, a related compound, GC-MS was utilized to identify its urinary metabolites. nih.gov The main glucuroconjugated metabolites were isolated from urine using high-performance liquid chromatography (HPLC), followed by enzymatic hydrolysis and subsequent identification by GC-MS and nuclear magnetic resonance (NMR) analyses. nih.gov Similarly, an untargeted metabolomics approach based on GC-MS was developed to screen for anabolic practices in cattle, successfully identifying 5α-androst-2-en-17-one as a biomarker for the misuse of 4-androstenedione. nih.gov
The process typically involves derivatization of the steroidal ketones to enhance their volatility and thermal stability for GC analysis. nih.gov A common derivatization strategy involves the formation of O-pentafluorobenzyl oximes. nih.gov
Key Findings from GC-MS Studies:
Identification of 2α-hydroxy-5α-androst-3-en-17-one (M1) and 2β,3α-dihydroxy-5α-androstan-17-one (M2) as major metabolites of 5α-androst-2-en-17-one. nih.gov
Detection of 3α,4β-dihydroxy-5α-androstan-17-one (M3) as a minor metabolite. nih.gov
5α-androst-2-en-17-one was identified as a biomarker for 4-androstenedione abuse in cattle. nih.gov
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced separation and has been successfully applied to the analysis of other steroids, suggesting its potential for 5α-androst-2-ene-11,17-dione analysis. rsc.org
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in clinical and research settings for the analysis of steroids, including androstenedione (B190577) and its derivatives. longdom.orgspringernature.com This technique offers high sensitivity and specificity, overcoming many of the limitations associated with traditional immunoassays. longdom.org
LC-MS/MS methods are routinely used for the simultaneous quantification of multiple steroids in serum and other biological fluids. longdom.orgspringernature.comnih.gov These methods typically involve sample extraction, followed by separation on a liquid chromatograph and detection by a tandem mass spectrometer. nih.gov The use of stable isotope-labeled internal standards is common to ensure accurate quantification. nih.gov
Advances in LC-MS, such as the use of electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have further enhanced the ability to detect and quantify steroid metabolites. nih.govelsevierpure.com For example, LC-ESI-MS has been used to monitor the product profiles of steroid reductions catalyzed by human enzymes. nih.govelsevierpure.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5α-Androst-2-ene-11,17-dione and its Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of molecules. rsc.org It provides detailed information about the environment of atomic nuclei within a molecule, allowing for the elucidation of its three-dimensional structure. rsc.orgrsc.org
In the context of 5α-androst-2-ene-11,17-dione and its metabolites, NMR plays a critical role in confirming the identity of novel compounds. nih.gov For example, the structures of the main urinary metabolites of 5α-androst-2-en-17-one, M1 and M2, were definitively identified using a combination of GC-MS and NMR analyses. nih.gov Two-dimensional NMR techniques are particularly useful for elucidating the complex structures of steroid derivatives. semanticscholar.org
The development of advanced NMR methods and higher field strength instruments has made it possible to analyze the full 3D structure of steroids with high accuracy. rsc.org
Isotope Ratio Mass Spectrometry (IRMS) in Tracing 5α-Androst-2-ene-11,17-dione Metabolic Fate
Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized technique used to determine the isotopic composition of a sample. In the field of anti-doping, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a key method for distinguishing between endogenous and exogenous steroids. stemmpress.comresearchgate.net This technique relies on the subtle differences in the natural abundance of carbon isotopes (¹³C/¹²C) between steroids produced naturally by the body and those synthesized from plant sources. researchgate.net
A recent study reinvestigated the metabolism of 5α-androst-2-en-17-one using hydrogen isotope ratio mass spectrometry (IRMS) combined with high-resolution mass spectrometry. nih.gov By administering a deuterated version of the compound, researchers were able to trace its metabolic fate and identify over 15 different metabolites. nih.gov This approach allows for the long-term detection of the prohibited substance's misuse. nih.gov The World Anti-Doping Agency (WADA) has standardized GC-C-IRMS methods for the confirmation of the non-endogenous origin of several pseudo-endogenous steroids. researchgate.netnih.gov
Advanced Chromatographic Techniques for Separation and Quantification
Beyond standard GC-MS and LC-MS/MS, advanced chromatographic techniques are employed for the challenging separation and quantification of steroid isomers and metabolites. Comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced peak capacity and resolution compared to conventional GC. rsc.org This is achieved by using two columns with different stationary phases, allowing for the separation of complex mixtures that would co-elute on a single column. rsc.org
High-performance liquid chromatography (HPLC) is another crucial separation technique, often used for the initial purification of metabolites from biological samples before further analysis by MS or NMR. nih.gov The choice of HPLC column and mobile phase is critical for achieving the desired separation of steroid conjugates and isomers. nih.govelsevierpure.com
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical first step in the analysis of 5α-androst-2-ene-11,17-dione and its metabolites from complex biological matrices like urine and serum. The goal is to isolate and concentrate the analytes of interest while removing interfering substances.
Common sample preparation techniques include:
Solid-Phase Extraction (SPE): This is widely used for the extraction and clean-up of steroids from urine and plasma. nih.gov
Liquid-Liquid Extraction (LLE): Another common method for isolating steroids from aqueous samples. nih.gov
Enzymatic Hydrolysis: Glucuronide and sulfate (B86663) conjugates of steroids are often hydrolyzed using enzymes like β-glucuronidase to release the free steroid for analysis. nih.govnih.gov
Solvolysis: A chemical method used to cleave sulfate conjugates. nih.gov
Derivatization is often necessary to improve the analytical properties of steroids for GC-MS analysis. This process modifies the chemical structure of the analyte to increase its volatility, thermal stability, and ionization efficiency.
Common derivatization strategies for steroids include:
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. rsc.org
Oximation: Converting keto groups to oximes, often using reagents like O-pentafluorobenzylhydroxylamine (PFBHA). nih.gov
Acetylation: Forming acetate (B1210297) esters from hydroxyl groups. nih.gov
The choice of sample preparation and derivatization method depends on the specific analyte, the biological matrix, and the analytical technique being used.
Computational Modeling and in Silico Studies of 5α Androst 2 Ene 11,17 Dione
Molecular Docking Simulations with Steroid Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 5α-Androst-2-ene-11,17-dione might interact with biological targets such as steroid receptors and metabolic enzymes.
Interaction with Metabolic Enzymes: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, converting androgens to estrogens. Molecular docking studies are used to predict the potential of compounds to inhibit this enzyme. nih.govnih.gov When docking 5α-Androst-2-ene-11,17-dione into the active site of aromatase, the orientation of the steroid nucleus and its interactions with key amino acid residues (e.g., D309, T310, S478, M374) and the heme group are analyzed. nih.gov The binding mode helps to elucidate whether the compound could act as a competitive inhibitor. The docking protocol can be validated by redocking a known substrate, like androstenedione (B190577), into the enzyme's active site. nih.gov
Below is a hypothetical data table illustrating the kind of results obtained from molecular docking simulations.
| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Androgen Receptor | 2AM9 | 5α-Androst-2-ene-11,17-dione | -9.2 | Gln711, Arg752, Asn705, Thr877 |
| Aromatase (CYP19A1) | 3EQM | 5α-Androst-2-ene-11,17-dione | -8.5 | Met374, Phe221, Trp224, Ala306 |
Note: This data is illustrative and based on typical results for similar steroids.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 5α-Androst-2-ene-11,17-dione Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand which structural features are important for their effects.
For analogues of 5α-Androst-2-ene-11,17-dione, QSAR studies can be developed to predict their binding affinity to steroid receptors or their inhibitory activity against enzymes like aromatase. This involves calculating a set of molecular descriptors for each analogue, which can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Connectivity indices, topological polar surface area.
3D descriptors: Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment).
Multiple linear regression or machine learning algorithms are then used to build a mathematical equation that links these descriptors to the observed biological activity. nih.gov For a series of androstane (B1237026) derivatives, a QSAR model might reveal that the presence and orientation of oxygen-containing functional groups at positions 3, 11, and 17 are critical for activity. The 11-keto group in 5α-Androst-2-ene-11,17-dione, for instance, would significantly influence the electronic and steric descriptors, thus impacting the predicted activity.
A hypothetical QSAR equation for androgen receptor binding might look like this:
log(RBA) = 0.5 * (LogP) - 0.2 * (Molecular_Volume) + 1.2 * (H-bond_Acceptors) + C
Where RBA is the relative binding affinity, LogP is the lipophilicity, Molecular_Volume is a steric descriptor, H-bond_Acceptors is the number of hydrogen bond acceptors, and C is a constant. Such models help in the rational design of new, more potent analogues.
Conformation Analysis of 5α-Androst-2-ene-11,17-dione
The biological activity of a steroid is highly dependent on its three-dimensional shape or conformation. Conformational analysis of 5α-Androst-2-ene-11,17-dione involves identifying the most stable (lowest energy) conformations of the molecule. The steroid nucleus is a rigid structure, but some flexibility exists, particularly in the A-ring due to the double bond at the C2-C3 position. acs.orgnih.gov
| Ring | Predicted Conformation |
| A-ring | Half-Chair (due to C2-C3 double bond) |
| B-ring | Chair |
| C-ring | Chair (distorted by 11-keto group) |
| D-ring | Envelope |
Note: This table represents expected conformations based on the analysis of similar steroid structures. nih.gov
The relative orientation of substituents can also lead to different conformers. For example, rotations around single bonds in any side chains would be considered. Understanding the preferred conformations is essential for interpreting docking results and designing new molecules with desired shapes.
Prediction of Metabolic Pathways and Products Using Computational Tools
Computational tools can predict the metabolic fate of a drug or xenobiotic in the body. nih.gov For 5α-Androst-2-ene-11,17-dione, these tools can identify likely sites of metabolism and predict the structures of the resulting metabolites. This is particularly important as metabolites may have their own biological activity or be involved in the clearance of the compound.
The prediction of metabolism typically involves two main approaches:
Rule-based systems: These use a database of known biotransformations to predict the metabolites of a new compound. nih.gov
Reactivity-based methods: These use quantum chemistry calculations to identify the atoms in the molecule that are most susceptible to attack by metabolic enzymes, such as cytochrome P450s (CYPs).
For 5α-Androst-2-ene-11,17-dione, likely metabolic transformations include:
Reduction of the keto groups: The 11-keto and 17-keto groups can be reduced to hydroxyl groups by reductases.
Hydroxylation: The steroid nucleus can be hydroxylated at various positions by CYP enzymes.
Reduction of the double bond: The C2-C3 double bond can be reduced.
A recent in vivo study on the closely related 5α-androst-2-en-17-one identified over 15 metabolites, including dihydroxy-androstan-17-one derivatives. nih.govresearchgate.netdshs-koeln.de Unexpectedly, this study also found metabolites with a 5β-configuration, suggesting a complex metabolic conversion from the administered 5α-steroid. nih.govresearchgate.net Similar complex metabolic pathways would be anticipated for 5α-Androst-2-ene-11,17-dione.
Molecular Dynamics Simulations for Ligand-Target Interactions
While molecular docking provides a static picture of the binding of a ligand to its target, molecular dynamics (MD) simulations can provide a dynamic view of this interaction over time. uu.nlnih.govnih.gov MD simulations are used to assess the stability of the ligand-receptor complex and to observe conformational changes in both the ligand and the protein upon binding.
An MD simulation of the 5α-Androst-2-ene-11,17-dione-AR complex would start with the best-docked pose. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces on all atoms and their subsequent movements over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Stability of the complex: The root-mean-square deviation (RMSD) of the protein and ligand over time indicates the stability of the complex.
Flexibility of the protein: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are most affected by ligand binding.
Key interactions: The persistence of hydrogen bonds and hydrophobic contacts throughout the simulation can confirm the key interactions identified in docking studies.
These simulations provide a more realistic and detailed understanding of the binding event, helping to refine the design of new molecules with improved binding characteristics. researchgate.netrowan.edu
Future Directions in 5α Androst 2 Ene 11,17 Dione Research
Comprehensive Profiling of Metabolic Pathways in Diverse Biological Systems
A thorough understanding of the metabolic fate of 5α-Androst-2-ene-11,17-dione is crucial for interpreting its biological activity. While some metabolic studies have been conducted on related compounds, a comprehensive profiling of 5α-Androst-2-ene-11,17-dione itself in various biological systems is warranted. nih.govmdpi.comscience.gov Future research should employ advanced analytical platforms, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify its metabolites in different species and tissues. mdpi.com Investigating the enzymes responsible for its metabolism, including cytochrome P450 isoforms, will provide valuable insights into its pharmacokinetic profile. Such studies have revealed unexpected metabolic transformations for similar steroids, such as the conversion of a 5α-steroid to metabolites with a 5β-configuration. nih.gov
Identification and Characterization of Specific Receptor Interactions
The biological effects of 5α-Androst-2-ene-11,17-dione are mediated through its interaction with specific cellular receptors. While its structural similarity to other androgens suggests potential interactions with the androgen receptor, the precise binding affinity and functional consequences remain to be fully characterized. nih.govnih.gov Future research should focus on detailed receptor binding assays to determine its affinity for various steroid hormone receptors, including androgen, estrogen, and progesterone (B1679170) receptors. Moreover, functional assays are needed to elucidate whether it acts as an agonist, antagonist, or selective receptor modulator at these targets. Computational docking studies can complement experimental approaches by predicting binding modes and identifying key interacting residues. nih.gov
Design and Synthesis of Advanced Analogues with Tuned Biological Activities
The core structure of 5α-Androst-2-ene-11,17-dione provides a versatile scaffold for the design and synthesis of novel analogues with tailored biological activities. By systematically modifying different positions of the steroid nucleus, researchers can explore structure-activity relationships and develop compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govnih.gov For example, introducing substituents at various positions could modulate receptor binding affinity and specificity. The synthesis of fluorinated or radiolabeled analogues could also facilitate in vivo imaging and mechanistic studies. mdpi.com
Development of Advanced Analytical Techniques for Trace Detection and Characterization
The ability to detect and quantify trace amounts of 5α-Androst-2-ene-11,17-dione and its metabolites is essential for both research and regulatory purposes. nih.gov Future efforts should focus on the development of highly sensitive and specific analytical methods. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful tools for this purpose. nih.gov The development of immunoassays could also provide a rapid and cost-effective screening method. Furthermore, advancements in analytical instrumentation will continue to improve the limits of detection and provide more detailed structural information.
Integrated Approaches Combining Synthetic Chemistry, Biochemistry, and Computational Biology
A holistic understanding of 5α-Androst-2-ene-11,17-dione will be best achieved through integrated research programs that combine the expertise of synthetic chemists, biochemists, and computational biologists. nih.govnih.govscholaris.ca Synthetic chemists can provide the necessary compounds and analogues for biological testing. nih.gov Biochemists can then characterize their metabolic pathways and receptor interactions. nih.gov Simultaneously, computational biologists can use molecular modeling and systems biology approaches to predict biological activities, guide analogue design, and interpret experimental data. scholaris.ca This synergistic approach will accelerate the pace of discovery and provide a more comprehensive picture of the biological role of this intriguing steroid.
Q & A
Q. Why might crystallographic data for 5α-Androst-2-ene-11,17-dione show anomalous thermal parameters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
